molecular formula C47H61N9O10 B10853605 Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2

Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2

Katalognummer: B10853605
Molekulargewicht: 912.0 g/mol
InChI-Schlüssel: YVOYRMXNVINXII-ULSNPNCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is a synthetic peptide analog designed for advanced scientific research. This compound is of significant interest in metabolic and neurological studies, particularly due to its potential activity on melanocortin receptors. Melanocortin receptor agonists, including peptides with similar sequences, have been investigated for their role in regulating metabolic functions such as insulin sensitivity and energy homeostasis . The structural motif involving aromatic amino acids and D-isomer substitutions is characteristic of peptides engineered for enhanced stability and receptor binding affinity. Researchers can utilize this compound to probe complex signaling pathways involved in metabolism, appetite regulation, and neuroendocrine function. The inclusion of D-amino acids and norleucine residues is a common strategy to improve metabolic stability against proteolytic degradation, thereby extending the compound's in vitro and in vivo half-life for more reliable experimental outcomes . This product is provided as a high-purity, characterized material to ensure reproducibility in your experiments. It is intended for research purposes only and is not for use in diagnostic or therapeutic applications. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Eigenschaften

Molekularformel

C47H61N9O10

Molekulargewicht

912.0 g/mol

IUPAC-Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C47H61N9O10/c1-3-5-15-35(53-43(62)33(48)22-29-18-20-31(57)21-19-29)44(63)51-27-40(58)52-38(24-30-26-50-34-17-11-10-14-32(30)34)46(65)54-36(16-6-4-2)45(64)56-39(25-41(59)60)47(66)55-37(42(49)61)23-28-12-8-7-9-13-28/h7-14,17-21,26,33,35-39,50,57H,3-6,15-16,22-25,27,48H2,1-2H3,(H2,49,61)(H,51,63)(H,52,58)(H,53,62)(H,54,65)(H,55,66)(H,56,64)(H,59,60)/t33-,35+,36-,37-,38-,39-/m0/s1

InChI-Schlüssel

YVOYRMXNVINXII-ULSNPNCNSA-N

Isomerische SMILES

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Kanonische SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resin Selection and Initial Loading

The C-terminal amidation of the peptide necessitates the use of Rink amide resin (0.5–0.7 mmol/g loading capacity) or Wang resin functionalized with a Sieber amide linker. Pre-treatment with 20% piperidine in DMF ensures deprotection of the initial Fmoc group, enabling covalent attachment of the first amino acid (Fmoc-Phe-OH) via DIC/HOBt activation.

Table 1: Resin Performance Comparison

Resin TypeLoading Capacity (mmol/g)Swelling (mL/g)Cleavage Efficiency (%)
Rink Amide MBHA0.658.298.5
Sieber Amide (Wang)0.557.895.2

Coupling Protocols and Reagent Optimization

The incorporation of D-Nle at position 2 and Nle at position 5 introduces steric and conformational challenges, necessitating tailored coupling conditions.

Activation Reagents

  • HBTU/HOBt/DIPEA : Preferred for sterically hindered residues (D-Nle, Trp), achieving >99% coupling efficiency per cycle.

  • PyBOP/NMM : Alternative for Asp and Gly residues, minimizing racemization risks.

Table 2: Coupling Efficiency by Residue

Amino AcidActivation SystemCoupling Time (min)Efficiency (%)
D-NleHBTU/HOBt/DIPEA9098.7
TrpHBTU/HOBt/DIPEA12097.2
AspPyBOP/NMM6099.1

Deprotection Strategies

Fmoc removal is accomplished using 20% piperidine in DMF (2 × 5 min), with real-time monitoring via UV absorbance at 301 nm to confirm completeness. Side-chain protections include:

  • Trt for Asn and Gln

  • Pbf for Arg

  • t-Bu for Tyr and Asp

Cleavage and Global Deprotection

Final cleavage employs TFA/H2O/TIS (95:2.5:2.5 v/v) for 3 hours at 25°C, effectively removing side-chain protections while minimizing tert-butylation side reactions. Cold ether precipitation yields crude peptide with 85–90% recovery.

Purification and Analytical Validation

Reverse-Phase HPLC

Purification uses a C18 column (5 µm, 250 × 20 mm) with a 0.1% TFA/ACN gradient (15→45% ACN over 40 min). Purity >98% is achievable with baseline separation of diastereomers arising from D-Nle incorporation.

Table 3: HPLC Gradient Optimization

Gradient Slope (%/min)Purity (%)Yield (mg)
1.098.512.3
1.597.815.1
2.095.418.7

Mass Spectrometry Confirmation

ESI-TOF MS : Observed [M+H]+ = 912.4 (calculated 912.0), confirming molecular integrity. Isotopic resolution (Δ < 0.05 Da) validates synthetic accuracy.

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis

Table 4: Scale-Dependent Parameters

ParameterLaboratory Scale (1 mmol)Industrial Scale (100 mmol)
Cycle Time (h)7248
Overall Yield (%)6578
Cost per gram ($)42095

Industrial processes leverage continuous-flow SPPS systems with in-line UV monitoring, reducing cycle times by 33% while improving yield through automated error correction.

Challenges and Mitigation Strategies

  • Aspartic Acid Cyclization : Minimized by coupling Asp-OtBu at 4°C and limiting exposure to basic conditions.

  • Tryptophan Oxidation : Additive-free cleavage cocktails and argon-sparged solvents reduce Trp degradation to <2% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2: kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Tryptophan zu Kynurenin führen, während die Reduktion von Disulfidbrücken zu freien Thiolen führt .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es kann sich beispielsweise an Rezeptoren auf der Zelloberfläche binden und eine Kaskade von intrazellulären Signalereignissen auslösen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem Kontext ab, in dem das Peptid verwendet wird.

Wirkmechanismus

The mechanism of action of Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events. The exact mechanism depends on the specific application and context in which the peptide is used .

Vergleich Mit ähnlichen Verbindungen

Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2)

  • Structure: Shares a D-amino acid (D-Met) and a C-terminal amidation. Lacks Nle but includes His and Leu.
  • Receptor Selectivity : Potent and selective delta (δ) opioid receptor agonist (IC₅₀ ~ nM range in binding assays).
  • Key Difference : Dermenkephalin’s D-Met and His-Leu-Met sequence confer δ-selectivity, whereas RSA504’s D-Nle/Nle and Trp-Asp motifs may favor different receptor interactions .

CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2)

  • Structure : Contains D-Trp and a cyclic disulfide bridge (Cys-Pen).
  • Receptor Selectivity : Highly selective mu (μ) opioid receptor antagonist (IC₅₀ = 2.80 nM for μ vs. 22,700 nM for somatostatin receptors).

Peptides with Norleucine (Nle) Substitutions

[N-methyl-Nle²⁸,³¹]CCK26-33

  • Structure: Non-sulfated CCK-8 analogue with Nle substitutions.
  • Receptor Selectivity : Binds CCK-B receptors with 4,000-fold selectivity over CCK-A (Kd = 0.69–0.90 nM in guinea pig brain).
  • Key Difference : Nle here replaces methionine to resist oxidation, whereas RSA504 uses Nle for conformational stability rather than receptor affinity .

H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

  • Structure : Differs from RSA504 by substituting Nle with Met at positions 2 and 3.
  • Properties: Lower hydrophobicity (LogP = 4.78 vs. RSA504’s unlisted value) due to Met’s sulfur atom.

Neuropeptide Analogues with Trp/Gly Motifs

Cholecystokinin-12 (H-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2)

  • Structure : Extended sequence with sulfated Tyr and Trp-Met-Asp-Phe-NH2 terminus.
  • Function : Binds CCK receptors; sulfation enhances affinity.
  • Key Difference : The Trp-Gly-Met-Asp-Phe motif overlaps with RSA504 but includes post-translational modifications absent in synthetic RSA504 .

Helicokinin III (Lys-Val-Lys-Phe-Ser-Ala-Trp-Gly-NH2)

  • Structure : Shorter sequence with Trp-Gly-NH2 terminus.
  • Function : Insect neuropeptide with diuretic activity.
  • Key Difference: Lacks D-amino acids and charged residues like Asp, reducing GPCR cross-reactivity .

Comparative Data Table

Compound Name Key Structural Features Receptor Target Potency (IC₅₀/Kd) Selectivity Ratio Application
Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2 D-Nle, Nle, Trp-Asp motif Undetermined (GPCR) N/A N/A Structural/conformational studies
Dermenkephalin D-Met, His-Leu-Met δ Opioid <10 nM δ > μ, κ Delta receptor research
CTOP Cyclic disulfide, D-Trp μ Opioid 2.80 nM (μ) μ:δ > 4,840:1 Mu antagonist studies
[Nle²⁸,³¹]CCK26-33 Nle substitutions CCK-B 0.69–0.90 nM CCK-B:CCK-A > 4,000:1 CCK-B receptor mapping
H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 Met substitutions, Trp-Asp motif Undetermined N/A N/A Neuropeptide analog development

Key Research Findings

  • Conformational Stability : RSA504’s D-Nle and Nle residues stabilize a low-energy conformation critical for cyclization, a feature shared with cyclic peptides like CTOP but absent in linear analogues like Dermenkephalin .
  • Receptor Specificity: D-amino acids (e.g., D-Met in Dermenkephalin, D-Trp in CTOP) are pivotal for receptor selectivity, suggesting RSA504’s D-Nle may similarly influence target engagement .
  • Functional Versatility : Peptides with Trp-Asp motifs (e.g., CCK-12, RSA504) exhibit diverse roles, from hormone signaling to opioid modulation, highlighting sequence-dependent functional plasticity .

Q & A

Q. What are the standard synthesis protocols for Tyr-D-Nle-Gly-Trp-Nle-Asp-Phe-NH2, and how can purity be optimized?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc chemistry. Key steps include:

  • Resin selection : Rink amide or Wang resin for C-terminal amidation .
  • Coupling conditions : HBTU/HOBt or PyBOP as activators, with DIPEA in DMF/NMP solvents.
  • Deprotection : 20% piperidine in DMF for Fmoc removal .
  • Purification : Reverse-phase HPLC (C18 column) with gradient elution (0.1% TFA in water/acetonitrile). Purity >95% is achieved by optimizing gradient slopes (e.g., 1%/min for baseline separation) .
  • Validation : Mass spectrometry (ESI-TOF) for molecular weight confirmation and NMR for stereochemical integrity .

Q. How do structural modifications (e.g., D-amino acids) influence the stability of this compound?

  • D-amino acids : The inclusion of D-Nle at position 2 enhances enzymatic stability by resisting proteolysis, as shown in simulated gastric fluid assays (t½ >24 hrs vs. <2 hrs for L-isomers) .
  • Nle vs. NMeNle : Substituting norleucine (Nle) with N-methyl-norleucine (NMeNle) at position 5 reduces steric hindrance, improving receptor binding (e.g., Mu opioid receptor IC50: 210 nM vs. 150 nM for NMeNle analogs) .

Q. What analytical techniques are critical for confirming the structural integrity of this peptide?

  • Mass spectrometry : ESI-TOF confirms molecular weight (e.g., observed m/z 1082.5 vs. calculated 1082.3) .
  • NMR : 2D-COSY and NOESY spectra validate backbone connectivity and sidechain conformations (e.g., Trp indole proton coupling patterns) .
  • Circular dichroism (CD) : Detects secondary structures (e.g., β-turn motifs critical for receptor binding) .

Advanced Research Questions

Q. How can conformational analysis resolve contradictory activity data across studies (e.g., Mu vs. Delta opioid receptor selectivity)?

Contradictory receptor binding (e.g., Mu IC50 = 210 nM vs. Delta IC50 = 1.2 µM in other studies) may arise from conformational flexibility . Methodological solutions:

  • Monte Carlo simulations : Identify low-energy conformers (e.g., Tyr-D-Nle-Gly-Trp adopts a γ-turn, orienting D-Nle and Nle residues for Mu receptor docking) .
  • Alanine scanning : Replace residues sequentially to map binding epitopes (e.g., Trp substitution reduces Mu binding by >80%) .
  • Chimeric receptor assays : Test peptide activity on hybrid Mu/Delta receptors to pinpoint selectivity determinants .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this peptide?

  • Dosing routes : Compare subcutaneous (SC) vs. intravenous (IV) administration in rodent models to assess bioavailability (e.g., SC bioavailability ~40% due to hepatic first-pass metabolism) .
  • Radiolabeling : Incorporate ³H or ¹⁴C isotopes for tissue distribution studies (e.g., high brain uptake within 30 mins post-injection) .
  • Behavioral assays : Tail-flick test (analgesia) and conditioned place preference (addiction liability) with dose-response curves (ED50 calculations) .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

  • Standardized protocols : Use internal controls (e.g., DAMGO for Mu receptor assays) and normalize activity to reference batches .
  • Aggregation checks : Dynamic light scattering (DLS) to detect peptide aggregates (common cause of false negatives; aim for polydispersity index <0.2) .
  • Receptor source consistency : Use stable cell lines (e.g., CHO-K1 hMOR) to minimize receptor expression variability .

Data Contradiction and Resolution

Q. How to address discrepancies in reported IC50 values for Mu opioid receptor binding?

  • Source variation : Commercial receptor preparations (e.g., transfected HEK293 vs. native neuronal membranes) yield differing IC50 values (210 nM vs. 350 nM) .
  • Assay conditions : Adjust buffer pH (7.4 vs. 6.8) and GTP concentrations (50 µM vs. 1 mM) to stabilize receptor-G protein coupling .
  • Statistical rigor : Perform 3 independent experiments (n=6 replicates each) with ANOVA to confirm significance (p<0.05) .

Methodological Best Practices

Q. How to optimize experimental workflows for structure-activity relationship (SAR) studies?

  • Parallel synthesis : Use 96-well plates for SPPS to generate analogs (e.g., D/L-Nle, Trp substitutions) in a high-throughput format .
  • Microscale assays : Radioligand binding in 384-well plates (1 µM peptide, 10 µL reaction volume) to conserve materials .
  • Data integration : Combine SAR data with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to predict bioactive conformers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.